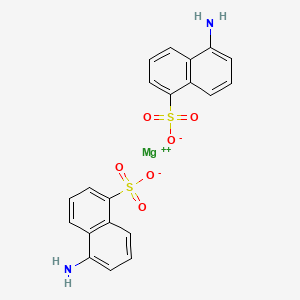

Magnesium 5-aminonaphthalene-1-sulphonate

Description

Contextualization within Aromatic Sulfonate Ligand Chemistry

Aromatic sulfonates, including naphthalene (B1677914) sulfonates, represent a significant class of ligands in coordination chemistry. The sulfonate group (R-SO3−) is a versatile coordinating agent, capable of binding to metal ions in several ways. researchgate.netrsc.org This versatility arises from the electronic nature of the sulfonate group, which can act as a weak σ-donor. rsc.org This characteristic often results in milder coordination abilities compared to other common anions. rsc.org

The coordination of aromatic sulfonates to metal centers can lead to the formation of a variety of structures, from simple mononuclear complexes to intricate polynuclear and supramolecular assemblies. rsc.org The nature of the resulting complex is influenced by several factors, including the specific metal ion, the steric and electronic properties of the aromatic part of the ligand, and the reaction conditions. mdpi.com

Historical Development of Aminonaphthalene Sulfonic Acid Research

The study of aminonaphthalenesulfonic acids has a rich history intertwined with the development of the synthetic dye industry in the 19th and 20th centuries. wikipedia.org These compounds, which are derivatives of naphthalene carrying both an amino and a sulfonic acid group, proved to be invaluable precursors for a wide array of azo dyes. wikipedia.orgwikipedia.org

Key named acids, such as Naphthionic acid (4-amino-1-naphthalenesulfonic acid) and Laurent's acid (5-amino-1-naphthalenesulfonic acid), became fundamental building blocks in industrial chemistry. wikipedia.orgwikipedia.orgsigmaaldrich.com The synthesis of these compounds typically involves the sulfonation of a nitronaphthalene followed by the reduction of the nitro group to an amino group, or the sulfonation of an aminonaphthalene. wikipedia.org For instance, 5-Amino-1-naphthalenesulfonic acid can be prepared by the reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.org A multi-step synthesis route starting from naphthalene involves sulfonation, nitration, neutralization, and reduction steps. chemicalbook.com

The position of the amino and sulfonic acid groups on the naphthalene ring significantly influences the properties of the resulting dyes. This led to extensive research into the synthesis and characterization of various isomers of aminonaphthalenesulfonic acid. wikipedia.org The development of synthetic methods to selectively produce specific isomers was a major focus of early research in this field. nih.gov

Fundamental Role of Magnesium in Coordination Chemistry with Organic Ligands

Magnesium (Mg²⁺) is a vital element with a well-established role in numerous biological and chemical systems. nih.govresearchgate.net In the realm of coordination chemistry, magnesium's behavior is largely dictated by its high charge density and its preference for forming complexes with oxygen-donating ligands. mdpi.com As a hard Lewis acid, it readily interacts with hard Lewis bases.

A predominant feature of magnesium coordination chemistry is its strong affinity for water molecules, often resulting in the formation of the stable hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, in aqueous solutions. mdpi.comresearchgate.net This hydration shell can be a significant factor in the formation of magnesium complexes with organic ligands, as the ligand must often displace coordinated water molecules to bind directly to the metal center (inner-sphere coordination). mdpi.com In some cases, the organic ligand may interact with the hydrated magnesium ion through hydrogen bonding without direct coordination to the metal (outer-sphere coordination). nih.gov

The coordination number of magnesium in its complexes is most commonly six, leading to an octahedral geometry. mdpi.com The nature of the organic ligand, including its denticity (the number of donor atoms that can bind to the metal), plays a crucial role in the structure of the resulting magnesium complex. libretexts.org The interplay between the ligand's binding affinity and the stability of the magnesium aquo ion is a key consideration in the synthesis and characterization of magnesium coordination compounds. mdpi.com

Structure

2D Structure

Properties

CAS No. |

57215-97-1 |

|---|---|

Molecular Formula |

C20H16MgN2O6S2 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

magnesium;5-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/2C10H9NO3S.Mg/c2*11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h2*1-6H,11H2,(H,12,13,14);/q;;+2/p-2 |

InChI Key |

HIELJZNVJPPPNU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium 5 Aminonaphthalene 1 Sulphonate

Precursor Synthesis: 5-Aminonaphthalene-1-sulfonic Acid

5-Aminonaphthalene-1-sulfonic acid, also known as Laurent's acid, is a crucial intermediate in the production of various dyes and the target magnesium salt. chembk.com Its synthesis primarily involves the sulfonation of naphthalene (B1677914), followed by nitration and subsequent reduction of the nitro group to an amine.

Sulfonation and Nitration Pathway Investigations

The synthesis typically commences with the sulfonation of naphthalene. This electrophilic aromatic substitution reaction is temperature-dependent. At lower temperatures (around 80-90°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. wikipedia.org This isomer is the desired starting material for the subsequent steps.

Following sulfonation, the naphthalene-1-sulfonic acid undergoes nitration. This is a critical step where a nitro group (-NO2) is introduced onto the naphthalene ring. The reaction is typically carried out using a mixed acid of nitric acid and sulfuric acid. google.com The conditions of the nitration, such as temperature and acid concentration, are carefully controlled to favor the formation of 5-nitro-1-naphthalenesulfonic acid. One patented method describes adding nitric acid while maintaining the temperature between 20-40°C. google.com

Reductive Strategies for Amine Introduction

The final step in the synthesis of 5-aminonaphthalene-1-sulfonic acid is the reduction of the nitro group of 5-nitro-1-naphthalenesulfonic acid to an amino group (-NH2). A common and effective method for this transformation is the use of iron powder in an acidic medium. google.com The reaction progress is monitored to ensure a high reduction rate, often exceeding 99%. google.com

Alternative reductive strategies could theoretically include catalytic hydrogenation, though the iron-acid system is well-established in industrial processes.

Purification and Isolation Techniques for the Precursor Acid

After the reduction step, the reaction mixture contains the desired 5-aminonaphthalene-1-sulfonic acid, along with its isomer, 1-aminonaphthalene-8-sulfonic acid (Peri acid), and other byproducts. The separation of these isomers is crucial. One method involves the neutralization of the reaction mixture with a base like dolomite (B100054) suspension (a mixture of calcium and magnesium carbonates). google.com

The separation of Laurent's acid from Peri acid can be achieved by fractional crystallization or by adjusting the pH of the solution. At a pH of 4 to 4.6, Peri acid tends to precipitate, allowing for its separation. Subsequent acidification of the filtrate to a pH below 4 leads to the precipitation of Laurent's acid. drugbank.com The isolated 5-aminonaphthalene-1-sulfonic acid can be further purified by recrystallization from hot water, often under a nitrogen atmosphere to prevent oxidation. chemicalbook.com The purified acid crystallizes as needles of the monohydrate. chemicalbook.com

| Property | Value | Source |

| Common Name | 5-Aminonaphthalene-1-sulfonic acid (Laurent's acid) | chembk.com |

| CAS Number | 84-89-9 | chemicalbook.com |

| Molecular Formula | C10H9NO3S | chemicalbook.com |

| Molecular Weight | 223.25 g/mol | thermofisher.com |

| Appearance | Pale purple to grey or brown powder | thermofisher.com |

| Solubility | Soluble in hot water | chemicalbook.comfishersci.ca |

| Melting Point | ≥300 °C (decomposes) | sigmaaldrich.com |

Complexation Approaches for Magnesium 5-aminonaphthalene-1-sulphonate Formation

Once the 5-aminonaphthalene-1-sulfonic acid precursor has been synthesized and purified, the final step is to form the magnesium salt. This can be achieved through several complexation approaches.

Direct Synthesis Routes from Magnesium Salts

A straightforward and common method for preparing magnesium sulfonate salts is through the direct neutralization of the sulfonic acid with a magnesium base. This method is advantageous as it does not produce significant byproducts. The general reaction involves reacting the sulfonic acid with magnesium oxide or magnesium hydroxide (B78521) in an aqueous medium.

A patented process for producing magnesium salts of sulfonic acids involves neutralizing the sulfonic acid with an aqueous dispersion of magnesium oxide or magnesium hydroxide. solubilityofthings.com To facilitate the reaction, a neutralizing accelerator such as benzoic acid, citric acid, or phosphoric acid can be added, and the reaction is maintained at a pH of not more than approximately 6. solubilityofthings.com

For the specific synthesis of this compound, this would involve the following reaction:

2 C₁₀H₈(NH₂)SO₃H + Mg(OH)₂ → [C₁₀H₈(NH₂)SO₃]₂Mg + 2 H₂O

or

2 C₁₀H₈(NH₂)SO₃H + MgO → [C₁₀H₈(NH₂)SO₃]₂Mg + H₂O

The resulting magnesium salt can then be isolated from the solution, typically by evaporation of the water and subsequent drying.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| 5-Aminonaphthalene-1-sulfonic acid | Magnesium Hydroxide | This compound | Water |

| 5-Aminonaphthalene-1-sulfonic acid | Magnesium Oxide | This compound | Water |

Counter-Ion Exchange Methodologies

Another potential route for the synthesis of this compound is through counter-ion exchange, also known as metathesis. This method typically involves starting with a soluble salt of the sulfonic acid, such as the sodium salt, and reacting it with a soluble magnesium salt, like magnesium chloride or magnesium sulfate (B86663).

The sodium salt of 5-aminonaphthalene-1-sulfonic acid is readily soluble in water. chembk.com When a solution of this sodium salt is mixed with a solution of a soluble magnesium salt, a double decomposition reaction can occur, potentially leading to the precipitation of the less soluble this compound, driving the reaction forward.

The general reaction is as follows:

2 C₁₀H₈(NH₂)SO₃Na + MgCl₂ → [C₁₀H₈(NH₂)SO₃]₂Mg + 2 NaCl

Alternatively, ion-exchange resins can be employed. A cation-exchange resin can be charged with magnesium ions. Passing a solution of the sodium salt of 5-aminonaphthalene-1-sulfonic acid through the resin would result in the exchange of sodium ions for magnesium ions, yielding the desired magnesium salt in the eluate. The selectivity of common cation exchangers often follows the trend Ca²⁺ > Mg²⁺ > K⁺ > Na⁺, indicating that the exchange of sodium for magnesium is favorable.

Optimization of Reaction Conditions and Yields in Complex Synthesis Research

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in the synthesis of naphthalenesulfonic acid derivatives. Research into the preparation of 1-naphthylamine-5-sulfonic acid (5-aminonaphthalene-1-sulfonic acid) has identified key parameters that can be adjusted to improve the efficiency of the synthesis.

A patented method for the preparation of 1-naphthylamine-5-sulfonic acid from refined naphthalene outlines a five-step process: sulfonation, nitration, neutralization, reduction, and acidification. google.com The optimization of this process involves controlling the temperature, reaction time, and the ratio of reactants at each stage.

For instance, the sulfonation step involves a two-stage addition of sulfuric acid with precise temperature control. google.com The initial sulfonation is carried out by heating the mixture of naphthalene and sulfuric acid, followed by cooling and a second addition of sulfuric acid. google.com The nitration step also requires careful temperature management to ensure the desired isomer is formed and to control the exothermicity of the reaction. chemicalbook.com The reduction of the nitro group is typically carried out using iron powder in an acidic medium, with the reaction rate and temperature being important factors for achieving a high yield of the amino product. google.com

The following table summarizes the reaction conditions and yields for the synthesis of 1-naphthylamine-5-sulfonic acid as described in a patent, which is the precursor to this compound.

Table 1: Reaction Parameters for the Synthesis of 1-Naphthylamine-5-Sulfonic Acid

| Step | Reactants | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonation (Stage 1) | Refined Naphthalene, Sulfuric Acid | 80 - 90 °C | 90 min (heating) + 30 min (holding) | - |

| Sulfonation (Stage 2) | - | < 58 °C (cooling), 55 - 65 °C (acid addition) | 3 hours (holding) | - |

| Nitration | Sulfonated intermediate, Nitric Acid | 20 - 40 °C | 3 hours | - |

| Reduction | Nitrated intermediate, Iron Powder, Sulfuric Acid | 90 - 110 °C | - | >99% reduction rate |

Data sourced from patent CN105503662A google.com

Further optimization can be achieved by adjusting the neutralization step. The use of dolomite (a source of magnesium and calcium carbonates) suspension to neutralize excess sulfuric acid is a notable part of one synthetic route. google.com The endpoint of this neutralization is critical and is determined by the color change of Congo red test paper. google.com This step is essential for preparing the substrate for the subsequent reduction.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-aminonaphthalene-1-sulfonic acid |

| Laurent's acid |

| Naphthalene |

| Naphthalenesulfonic acid |

| Nitronaphthalenesulfonic acid |

| Magnesium carbonate |

| Magnesium oxide |

| Sulfuric acid |

| Nitric acid |

| Iron powder |

| Dolomite |

| 3-nitronaphthalene-1,5-disulphonic acid |

| Sodium carbonate |

| 1-naphthylamine-5-sulfonic acid |

| 1-naphthylamine-8-sulfonic acid |

| Congo red |

Coordination Chemistry and Supramolecular Assembly of Magnesium 5 Aminonaphthalene 1 Sulphonate

Ligand Design Principles: 5-Aminonaphthalene-1-sulphonate as a Multidentate Ligand

5-Aminonaphthalene-1-sulphonate, also known as Laurent's acid, is an anionic, aromatic ligand with multiple potential coordination sites, classifying it as a multidentate ligand. nih.gov The key functional groups available for metal coordination are the amino group (-NH₂) and the sulphonate group (-SO₃⁻).

In its deprotonated (sulphonate) form, the ligand is anionic, which is crucial for forming stable salt complexes with cations like magnesium (Mg²⁺). The presence of both a nitrogen donor and oxygen donors allows for the possibility of chelation, which can enhance the stability of the resulting metal complex. Furthermore, in acidic conditions, the amino group can be protonated to form an aminium group (-NH₃⁺), leading to a zwitterionic form of the molecule. This zwitterionic character has been observed in the crystal structure of the related compound 5-amino-2-naphthalenesulfonic acid. sigmaaldrich.comresearchgate.net The rigid naphthalene (B1677914) backbone provides a defined spatial arrangement for the donor groups, influencing the geometry of the resulting coordination complex.

Magnesium Coordination Environment and Geometry in Solid-State Structures

In a hypothetical solid-state structure of magnesium 5-aminonaphthalene-1-sulphonate, the Mg²⁺ ion would likely be coordinated by oxygen atoms from the sulphonate groups of the 5-aminonaphthalene-1-sulphonate ligands and, significantly, by water molecules.

A pertinent analogue is the crystal structure of bis(μ-8-hydroxy-7-iodoquinoline-5-sulfonato-κN,O:O′)bis[triaquamagnesium(II)] tetrahydrate. researchgate.net In this dimeric complex, each Mg²⁺ ion is in a distorted octahedral environment, coordinated by the nitrogen and oxygen atoms of the quinoline (B57606) ring, an oxygen atom from a sulphonate group, and three water molecules. researchgate.net This structure highlights the capability of sulphonate groups to participate in coordination and the prevalence of water molecules in the coordination sphere of magnesium.

| Central Ion | Typical Coordination Number | Expected Geometry | Potential Ligating Atoms |

|---|---|---|---|

| Mg²⁺ | 6 | Octahedral (potentially distorted) | Oxygen (from SO₃⁻), Nitrogen (from NH₂), Oxygen (from H₂O) |

In magnesium complexes, the octahedral coordination geometry is often distorted. researchgate.net This distortion can arise from several factors inherent to the ligand and the crystal packing forces. The bite angle of the 5-aminonaphthalene-1-sulphonate ligand, should it act as a chelate, could impose geometric constraints that lead to a deviation from ideal octahedral angles (90°).

Furthermore, the presence of different types of ligands in the coordination sphere (i.e., the organic ligand and water molecules) can lead to variations in bond lengths and angles. For instance, the Mg-O(sulphonate) bond length may differ from the Mg-O(water) bond length, contributing to a distorted octahedral geometry. In the analogue complex with 8-hydroxy-7-iodoquinoline-5-sulfonate, the Mg²⁺ ion's coordination is explicitly described as a distorted octahedron. researchgate.net

Water molecules play a critical role in the coordination chemistry of magnesium. Due to the high charge density of the Mg²⁺ ion, it is a strong Lewis acid and readily coordinates water molecules, which act as Lewis bases. It is common for magnesium salts to crystallize as hydrates, with water molecules directly participating in the primary coordination sphere of the metal ion. researchgate.netnih.gov

In the absence of strongly chelating ligands, it is highly probable that the coordination sphere of magnesium in a crystalline structure of this compound would be completed by water molecules. For example, if the 5-aminonaphthalene-1-sulphonate ligand coordinates in a monodentate fashion through one of its sulphonate oxygens, the remaining five coordination sites on the magnesium ion would likely be occupied by water molecules. This extensive hydration is a key feature of magnesium coordination chemistry. The hydrated clusters can form stable structures through strong hydrogen bonds. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen bonding is expected to be a dominant force in the crystal packing of this compound. The amino group (-NH₂) is a hydrogen bond donor, while the sulphonate oxygen atoms are strong hydrogen bond acceptors. Additionally, the coordinated and any lattice water molecules are both excellent hydrogen bond donors and acceptors.

This would likely result in an extensive three-dimensional hydrogen-bonding network. The amino groups of the naphthalene ligands could form N-H···O hydrogen bonds with the sulphonate oxygen atoms of neighboring molecules. The coordinated water molecules can form O-H···O hydrogen bonds with the sulphonate groups and with other water molecules. This is exemplified in the crystal structure of 5-amino-2-naphthalenesulfonic acid, where a three-dimensional framework is constructed from N-H···O hydrogen bonds between the aminium and sulphonate groups. researchgate.net Similarly, in 5-amino-1-naphthol, intermolecular O-H···N and N-H···O hydrogen bonds create two-dimensional sheets. nih.gov

| Donor | Acceptor | Interaction Type |

|---|---|---|

| -NH₂ | -SO₃⁻ (Oxygen) | N-H···O |

| H₂O (coordinated) | -SO₃⁻ (Oxygen) | O-H···O |

| H₂O (coordinated) | H₂O (lattice) | O-H···O |

| -NH₂ | H₂O (lattice/coordinated) | N-H···O |

The naphthalene moiety of the ligand is a large, planar aromatic system, making it highly susceptible to π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant factor in the crystal packing of many naphthalene derivatives. nih.gov

In the solid state, the naphthalene rings of adjacent ligands would likely arrange themselves in a parallel-displaced or T-shaped fashion to maximize attractive π-π interactions. This stacking can lead to the formation of one-dimensional columns or two-dimensional layers within the crystal lattice. The study of a co-crystal of naphthalene and octafluoronaphthalene (B166452) confirms that π-π stacking is a strong, organizing interaction. drugbank.com In the crystal structure of 5-amino-1-naphthol, π-π stacking interactions are observed to further stabilize the hydrogen-bonded sheets. nih.gov While hydrogen bonding is a primary organizing force, the interplay with π-π stacking is crucial in determining the final crystal architecture. rsc.org

Electrostatic Interactions in Extended Solids

The solid-state structure of this compound is significantly influenced by a network of electrostatic interactions. These forces are fundamental to the cohesion and stabilization of the crystalline lattice. The primary electrostatic interactions at play are the ion-ion interactions between the magnesium cation (Mg²⁺) and the sulfonate anion (SO₃⁻), and the ion-dipole interactions involving coordinated water molecules.

In the extended solid, the structure is characterized by a layered arrangement. This organization is a direct consequence of the electrostatic attraction between the positively charged magnesium ions and the negatively charged sulfonate groups of the 5-aminonaphthalene-1-sulphonate ligands. These ionic bonds are the principal forces holding the layers together.

Comparative Analysis with Other Divalent Metal 5-aminonaphthalene-1-sulphonate Salts

A comparative analysis of the crystal structures of 5-aminonaphthalene-1-sulphonate salts with different divalent metals reveals both similarities and subtle differences in their coordination chemistry and supramolecular assembly. While specific structural data for the magnesium salt is not extensively detailed in the literature, valuable insights can be drawn from the well-characterized structures of the manganese(II) and nickel(II) analogues. researchgate.net It has been noted that salts of the related 5-aminonaphthalene-2-sulfonate with divalent magnesium, manganese, and cobalt are isostructural, suggesting that the this compound salt likely shares structural features with its transition metal counterparts. researchgate.net

The following table provides a comparative overview of the key structural features of these divalent metal 5-aminonaphthalene-1-sulphonate salts.

| Feature | This compound (Inferred) | Manganese(II) 5-aminonaphthalene-1-sulphonate | Nickel(II) 5-aminonaphthalene-1-sulphonate |

| Formula | Likely Mg(H₂O)₆₂·nH₂O | Mn(H₂O)₆₂·3H₂O researchgate.net | Ni(H₂O)₆₂·3H₂O researchgate.net |

| Metal Coordination | Expected to be hexaaquamagnesium(II), [Mg(H₂O)₆]²⁺ | Hexaaquamanganese(II), [Mn(H₂O)₆]²⁺ researchgate.net | Hexaaquanickel(II), [Ni(H₂O)₆]²⁺ researchgate.net |

| Coordination Geometry | Expected to be octahedral | Regular octahedral researchgate.net | Regular octahedral researchgate.net |

| Crystal Structure | Likely layered structure with alternating cationic and anionic layers | Layered structure with alternating layers of hexaaquametal(II) complexes and sulfonate anions researchgate.net | Layered structure with alternating layers of hexaaquametal(II) complexes and sulfonate anions researchgate.net |

| Key Interactions | Ionic bonds (Mg²⁺···⁻O₃S), Hydrogen bonding | Ionic bonds (Mn²⁺···⁻O₃S), Hydrogen bonding researchgate.net | Ionic bonds (Ni²⁺···⁻O₃S), Hydrogen bonding researchgate.net |

This comparative analysis highlights a consistent structural motif among the divalent metal salts of 5-aminonaphthalene-1-sulfonate, characterized by the formation of hydrated metal complexes and a layered solid-state assembly governed by electrostatic and hydrogen bonding interactions.

Advanced Structural Elucidation and Characterization Methodologies

Single-Crystal X-ray Diffraction Methodologies for Atomic Arrangement Determination

For Magnesium 5-aminonaphthalene-1-sulphonate , obtaining a single crystal of suitable size and quality is the prerequisite for SC-XRD analysis. The process would involve growing crystals from a solution of the compound, followed by mounting a selected crystal on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector.

The analysis of the diffraction data allows for the determination of the unit cell parameters, space group, and the electron density map of the crystal. From this map, the positions of the individual atoms of the magnesium cation and the 5-aminonaphthalene-1-sulphonate anion can be resolved, providing a detailed molecular structure.

As of the current literature survey, a complete single-crystal X-ray diffraction study for This compound has not been publicly reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Powder X-ray Diffraction for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying the crystalline phases present in a bulk sample and for assessing its purity.

In the case of This compound , a PXRD analysis would involve exposing a powdered sample of the compound to a monochromatic X-ray beam. The diffracted X-rays are then detected at various angles (2θ) to produce a diffractogram, which is a plot of diffraction intensity versus the 2θ angle. This pattern is a unique fingerprint of the crystalline solid.

While a reference PXRD pattern for This compound from a database such as the Powder Diffraction File (PDF) of the International Centre for Diffraction Data (ICDD) would be required for definitive identification, such a reference is not currently available in the public domain. However, the principles of PXRD would allow for the routine quality control of synthesized batches of the compound by comparing their diffractograms to a standard.

Spectroscopic Techniques for Structural Confirmation and Electronic Transitions

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the vibrational and electronic properties of the molecule, as well as confirming its molecular weight and connectivity.

Infrared (IR) and Raman Spectroscopy in Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational modes of the functional groups present in the molecule.

For This compound , the IR and Raman spectra would be expected to show characteristic bands for the amine (N-H stretching and bending), sulphonate (S=O and S-O stretching), and aromatic (C-H and C=C stretching) functional groups of the 5-aminonaphthalene-1-sulphonate anion. The interaction of the magnesium cation with the sulphonate group may also lead to shifts in the vibrational frequencies of the S=O bonds compared to the free sulphonic acid.

A detailed assignment of the vibrational modes would require either empirical comparison with similar compounds or, more definitively, computational modeling using methods such as Density Functional Theory (DFT). At present, a published and fully assigned IR or Raman spectrum for This compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For This compound , ¹H and ¹³C NMR would provide information about the hydrogen and carbon environments in the 5-aminonaphthalene-1-sulphonate anion.

The ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The chemical shifts, coupling constants, and integration of these signals would help to confirm the substitution pattern of the naphthalene (B1677914) ring. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment.

To date, no specific ¹H or ¹³C NMR data for This compound has been reported in the scientific literature.

UV-Visible (UV-Vis) Spectroscopy in Electronic Structure and Concentration Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum is characteristic of the chromophores present in the molecule.

The 5-aminonaphthalene-1-sulphonate anion contains a naphthalene ring system, which is a strong chromophore. The UV-Vis spectrum of This compound in a suitable solvent would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and the presence of the amino and sulphonate groups.

According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. Therefore, once a UV-Vis method is developed and validated, it can be used for the quantitative analysis of This compound in solution. Currently, a published UV-Vis spectrum with specific absorption maxima (λmax) for this compound is not available.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For This compound , a soft ionization technique such as electrospray ionization (ESI) would be suitable. In negative ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the 5-aminonaphthalene-1-sulphonate anion [C₁₀H₈NO₃S]⁻, with an expected m/z of approximately 222.02. In positive ion mode, the magnesium cation [Mg]²⁺ would be observed.

Advanced Microscopy Techniques for Morphological and Supramolecular Features

An exhaustive search of scientific literature and chemical databases reveals a significant gap in the documented research concerning the morphological and supramolecular characteristics of this compound. Specifically, there is no publicly available data from advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), or Atomic Force Microscopy (AFM) for this particular compound.

The parent compound, 5-aminonaphthalene-1-sulfonic acid, is a known entity in chemical literature, primarily as a precursor in the synthesis of various dyes. wikipedia.org However, detailed structural analysis, particularly using advanced microscopy to probe the specific morphological and supramolecular arrangements of its magnesium salt, remains unpublished.

While the principles of how these advanced microscopy techniques could be applied to characterize such a compound are well-established, the absence of empirical data for this compound precludes any detailed discussion of its specific features. For instance, SEM would be instrumental in revealing the surface topography and crystal habit of the solid material, TEM could provide insights into its internal structure and the presence of any nanoscale ordering, and AFM would be capable of mapping the surface at a sub-nanometer resolution, potentially elucidating the packing of individual molecules in a crystalline lattice.

The study of supramolecular assemblies of related naphthalenesulfonate salts has been a subject of research, focusing on aspects like the influence of solvents on their crystalline patterns and their interactions with other molecules. scilit.combohrium.com These studies highlight the potential for complex and ordered structures in this class of compounds, driven by non-covalent interactions. However, without specific experimental investigation into the magnesium salt of 5-aminonaphthalene-1-sulfonic acid, any description of its supramolecular architecture would be purely speculative.

Data Tables

Due to the lack of available research findings, no data tables on the morphological or supramolecular features of this compound can be generated.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of aminonaphthalene sulphonates has traditionally involved methods that can be harsh and produce significant waste. Future research will likely pivot towards more sustainable and efficient synthetic strategies for Magnesium 5-aminonaphthalene-1-sulphonate.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been successfully used for the synthesis of related compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, demonstrating the potential for shorter reaction times and improved yields compared to conventional heating methods. acs.org Another area of interest is the exploration of sonochemical methods , which utilize ultrasound to drive chemical reactions and have been shown to be effective in the facile synthesis of some MOFs. rsc.org

Furthermore, a significant push towards green chemistry is expected. This involves the use of more environmentally benign solvents, such as water or ethanol, and catalysts. For instance, research on the Ullmann coupling reaction for synthesizing ANS derivatives has shown the viability of using elemental copper as a catalyst in a buffered aqueous solution, which is a more sustainable approach than traditional methods. acs.org The development of room-temperature synthesis procedures would also be a major advancement in making the production of this compound more energy-efficient and environmentally friendly. rsc.orgresearchgate.net

Advanced Characterization Beyond Conventional Techniques

While standard analytical techniques provide foundational information, a deeper understanding of the structure-property relationships of this compound will necessitate the use of more advanced characterization methods. Given its potential to form a metal-organic framework, techniques used for MOF characterization will be particularly relevant. azom.comtandfonline.com

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for probing the local environment of atoms within a solid structure. acs.org For this compound, SSNMR could provide detailed insights into the coordination environment of the magnesium ion and the conformation of the 5-aminonaphthalene-1-sulphonate ligand within the solid state. acs.org

Advanced microscopy techniques such as transmission electron microscopy (TEM) and confocal fluorescence microscopy can offer visual information on the morphology and crystal structure at the nanoscale. rsc.orgtandfonline.com TEM, in particular, can be used to analyze the structure of nano-sized crystals, which can be challenging with conventional X-ray diffraction (XRD) techniques. tandfonline.com

To understand its potential applications in areas like gas storage or separation, high and low-pressure gas adsorption analysis will be crucial for determining properties such as surface area, pore volume, and pore size distribution. azom.com Additionally, in-situ characterization techniques , which allow for the study of the material under operational conditions, will be vital for understanding its dynamic behavior and performance in specific applications. tandfonline.com

Integration of Computational and Experimental Approaches in Material Design

The synergy between computational modeling and experimental validation is becoming increasingly important in materials science for accelerating the discovery and optimization of new materials. For this compound, this integrated approach can provide a predictive framework for its properties and guide experimental efforts.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the interactions of the compound with other molecules. For example, similar approaches have been used to study the interaction of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with biological targets, demonstrating the potential to screen for potential applications. nih.gov In the context of this compound, these simulations could be used to predict its binding affinity for certain gases or pollutants, guiding its development for sensing or separation applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and photophysical properties of the molecule. This can help in understanding its fluorescence behavior and how it is influenced by its environment, which is crucial for its application as a fluorescent probe. researchgate.net By combining these computational predictions with experimental data from techniques like steady-state and time-resolved fluorescence spectroscopy, a comprehensive understanding of its solvatochromic and photophysical properties can be achieved. researchgate.netekb.eg This integrated approach allows for a more rational design of materials with tailored properties for specific applications.

Expanding Applications in Fundamental Chemical Science and Engineering

The unique structural and photophysical properties of this compound open up a wide range of potential applications in both fundamental chemical science and engineering.

In fundamental chemical science , it could serve as a valuable fluorescent probe . The sensitivity of the fluorescence of aminonaphthalene sulphonate derivatives to the polarity of their environment suggests that this compound could be used to study molecular interactions and the dynamics of chemical and biological systems. researchgate.netekb.eg Its potential solvatochromic properties could be harnessed to develop sensors for detecting the presence of specific solvents or small molecules. researchgate.net

In the field of engineering , particularly in materials science, this compound could be a building block for novel metal-organic frameworks (MOFs) . azom.com The porous and tunable nature of MOFs makes them promising candidates for applications such as:

Gas storage and separation : The defined pore structure could allow for the selective adsorption of gases like hydrogen or carbon dioxide. rsc.orgazom.com

Catalysis : The magnesium centers and the organic ligand could act as active sites for catalytic reactions. azom.com

Sensing : Changes in the fluorescence of the framework upon interaction with analytes could form the basis of highly sensitive chemical sensors. researchgate.net

Further research into the synthesis of stable and crystalline MOFs from this compound will be key to unlocking these potential engineering applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Magnesium 5-aminonaphthalene-1-sulphonate, and what experimental conditions optimize yield?

- Methodology : Synthesis typically involves sulfonation of naphthalene at low temperatures (5–15°C) to produce naphthalene sulfonic acid, followed by nitration with nitric acid to form 5-nitro-1-naphthalene sulfonic acid. Neutralization with magnesium carbonate isolates the magnesium salt, which is reduced using iron powder and acidified with sulfuric acid to yield the final product . Key parameters include temperature control during sulfonation (to avoid polysubstitution) and precise pH adjustment during neutralization (pH 6–7 for maximal precipitation efficiency).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use UV-Vis spectroscopy (λmax ~320 nm for aromatic sulfonic acids) to confirm conjugation, and HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity (>98%). FTIR identifies functional groups (e.g., S=O stretching at 1180–1250 cm⁻¹, NH2 bending at 1600 cm⁻¹). Elemental analysis quantifies magnesium content (expected ~6.5% w/w) .

Q. What are the primary research applications of this compound in biological and chemical studies?

- Methodology : The compound is utilized as an azo dye intermediate for staining biological tissues (e.g., protein visualization in gels) and as a fluorescent probe in pH-sensitive assays. In synthetic chemistry, it serves as a ligand for metal coordination studies due to its sulfonate and amine groups .

Advanced Research Questions

Q. How do conflicting solubility data for this compound in aqueous vs. organic solvents impact experimental design?

- Analysis : Discrepancies arise from its hygroscopic nature and pH-dependent solubility. In water, solubility peaks at pH 7–8 (~50 g/L), but in methanol, solubility is limited (<5 g/L). Researchers must pre-dry samples for organic-phase reactions and use buffered aqueous systems for biological assays. Conflicting reports may stem from incomplete dehydration or ionic strength variations .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts charge distribution on sulfonate and amine groups, aiding in understanding its coordination behavior. Molecular dynamics simulations (AMBER force field) model solvation effects in aqueous media. Validate computational results with experimental UV-Vis and NMR data .

Q. How can researchers address challenges in quantifying trace impurities (e.g., residual nitration byproducts) in this compound?

- Methodology : Employ LC-MS/MS with multiple reaction monitoring (MRM) to detect nitro derivatives (e.g., 5-nitro-1-naphthalene sulfonic acid, m/z 282→212). Limit of detection (LOD) <0.1 ppm is achievable with ion-pairing chromatography (tetrabutylammonium bromide as ion-pair reagent) .

Methodological Challenges and Data Contradictions

Q. Why do toxicity profiles for naphthalene sulfonates vary across studies, and how should this inform safety protocols?

- Analysis : Variations arise from differences in test models (e.g., rodent vs. in vitro assays) and impurity profiles. While naphthalene derivatives are classified as H315 (skin irritation) and H319 (eye irritation), this compound lacks comprehensive toxicokinetic data. Researchers should prioritize acute exposure studies (OECD TG 423) and use PPE (gloves, goggles) during handling .

Q. What strategies resolve discrepancies in reported thermal stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.